N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo-pyrimidine derivative characterized by a pyrimidine ring fused with a pyrazole moiety. The compound features a phenyl group at position 1, a 4-oxo group, and an acetamide side chain at position 5 linked to a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-5-6-14(10-16)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPSWSHYEMPUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a methoxyphenyl group, which could potentially enhance its lipophilicity and thus its ability to cross cell membranes . This could influence its pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), and thereby its bioavailability.
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in enzyme activity and signal transduction pathways to effects on cell growth and survival .
Biological Activity
N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 407.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 407.4 g/mol |
| CAS Number | 847773-10-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those related to the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of pyrazole derivatives on different cancer cell lines (MCF7, SF-268, NCI-H460), compounds showed GI50 values indicating their potency. For instance, certain derivatives exhibited GI50 values as low as 3.79 µM against MCF7 cells .
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
The anticancer mechanism of pyrazolo[3,4-d]pyrimidine derivatives often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Case Study 2: CDK Inhibition
A derivative related to this compound was screened against multiple kinases and showed significant interaction with CDK5 and glycogen synthase kinase 3β (GSK3β), suggesting a promising pathway for further development .
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways by modulating cytokine production or affecting signaling pathways involved in inflammation.
Case Study 3: Anti-inflammatory Effects
Research has indicated that specific pyrazole derivatives can reduce levels of pro-inflammatory cytokines in vitro, showcasing their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring and the acetamide moiety can significantly affect potency and selectivity.
Key Findings from SAR Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide with structurally related compounds:
¹Calculated based on molecular formula.
Research Findings and Structural Insights
Substituent Effects on Activity :
- Methoxy vs. Halogen Groups : The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., bromo/fluoro in ), but could reduce membrane permeability.
- Trifluoromethyl Groups : The CF₃ group in enhances metabolic stability, a feature absent in the target compound but critical for drug development.
Synthetic Challenges :
- Amide coupling (common in ) requires precise conditions to avoid byproducts.
- Bulky substituents (e.g., chromen-4-one in ) demand advanced coupling techniques like palladium catalysis.
Biological Potential: Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., CF₃, Br) show stronger kinase inhibition . Chromen-4-one hybrids (e.g., ) exhibit antimalarial activity, suggesting the target compound could be optimized for similar applications.
ADMET Considerations :
- The 3-methoxyphenyl group may reduce toxicity compared to halogenated analogs, but this requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
